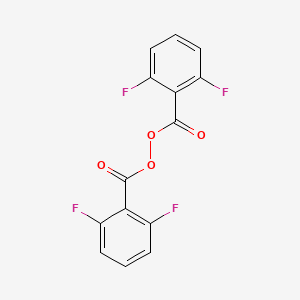

Bis(2,6-difluorobenzoyl) peroxide

Description

Properties

Molecular Formula |

C14H6F4O4 |

|---|---|

Molecular Weight |

314.19 g/mol |

IUPAC Name |

(2,6-difluorobenzoyl) 2,6-difluorobenzenecarboperoxoate |

InChI |

InChI=1S/C14H6F4O4/c15-7-3-1-4-8(16)11(7)13(19)21-22-14(20)12-9(17)5-2-6-10(12)18/h1-6H |

InChI Key |

YSQHQHRADMDAEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)OOC(=O)C2=C(C=CC=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,6-Difluorobenzoyl Chloride as a Key Precursor

The preparation of Bis(2,6-difluorobenzoyl) peroxide typically begins with the synthesis of 2,6-difluorobenzoyl chloride, an acyl chloride derivative essential for subsequent peroxide formation.

- Starting Material: 2,6-difluorobenzaldehyde or related benzaldehydes.

- Chlorinating Agents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating reagents.

- Reaction Conditions: Free-radical initiated chlorination in the presence of solvents such as chlorobenzene, at temperatures ranging from 40°C to 80°C.

- Initiators: Radical initiators like 2,2′-azobis(2,4-dimethylvaleronitrile).

- Purification: Vacuum distillation through packed columns to achieve high purity (>99.5%).

Representative Data from Patent US6844468B2:

| Parameter | Value/Condition |

|---|---|

| Starting material | 2,6-difluorobenzaldehyde |

| Solvent | Chlorobenzene |

| Chlorine addition rate | 7–14 liters/hour |

| Reaction temperature | 40–80 °C |

| Reaction time | 6–8 hours |

| Conversion rate (GC analysis) | 89.3% to 99.9% |

| Selectivity to 2,6-difluorobenzoyl chloride | 74.1% to 99.1% |

| Yield | Up to 96.7% |

This method ensures high purity and yield of 2,6-difluorobenzoyl chloride, which is critical for the quality of the final peroxide product.

Direct Synthesis of this compound

The synthesis of this compound involves the reaction of 2,6-difluorobenzoyl chloride with hydrogen peroxide or other peroxide sources under controlled conditions.

- Reagents: 2,6-difluorobenzoyl chloride and aqueous hydrogen peroxide (typically 30–50%).

- Solvent: Often an inert organic solvent such as dichloromethane or chloroform.

- Base: A base like sodium hydroxide or sodium carbonate to neutralize HCl formed.

- Temperature: Low temperatures (0–5 °C) to control the exothermic reaction and prevent decomposition.

- Procedure: Slow addition of 2,6-difluorobenzoyl chloride to the cooled hydrogen peroxide solution under stirring, followed by neutralization and extraction.

- Purification: Washing, drying, and recrystallization to obtain the pure peroxide.

This method is consistent with general procedures for symmetrical aromatic peroxides and is adapted for the fluorinated benzoyl chloride derivative.

Summary:

- The cornerstone of this compound preparation is the efficient synthesis of 2,6-difluorobenzoyl chloride, which can be achieved via radical chlorination of 2,6-difluorobenzaldehyde with high selectivity and yield.

- Advanced continuous methods for related acyl derivatives offer insights into process intensification and purity control.

- The peroxide formation step follows classical organic peroxide synthesis protocols but demands careful temperature control and purification to ensure stability and high yield.

- The overall preparation methods are well-established, scalable, and supported by detailed patent literature and peer-reviewed research.

Chemical Reactions Analysis

Types of Reactions

Bis(2,6-difluorobenzoyl) peroxide undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.

Reduction: Under certain conditions, it can be reduced to 2,6-difluorobenzoic acid.

Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include organic substrates such as alcohols and alkenes. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: The major products are often oxidized derivatives of the starting organic compounds.

Reduction: The primary product is 2,6-difluorobenzoic acid.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Bis(2,6-difluorobenzoyl) peroxide has several applications in scientific research:

Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Biology: It is studied for its potential use in biochemical assays and as a tool for studying oxidative stress in biological systems.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular processes.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2,6-difluorobenzoyl) peroxide involves the cleavage of the peroxide bond to form free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Research Findings and Data Gaps

Recent studies highlight the role of fluorine in reducing chain-transfer reactions during polymerization, improving polymer molecular weight . However, data on decomposition kinetics (e.g., half-life at varying temperatures) for this compound remain sparse compared to DBPO . Further research is needed to quantify the steric protection offered by ortho-fluorine substituents.

Q & A

Q. What are the recommended methods for synthesizing Bis(2,6-difluorobenzoyl) peroxide in laboratory settings?

Methodological Answer: Synthesis typically involves reacting 2,6-difluorobenzoic acid with a peroxide-forming agent (e.g., hydrogen peroxide or acyl chloride) under controlled acidic conditions. A two-step process is often employed:

Acylation : Convert 2,6-difluorobenzoic acid to its acyl chloride using thionyl chloride or oxalyl chloride.

Peroxide Formation : React the acyl chloride with hydrogen peroxide in an ice-cold, anhydrous solvent (e.g., ether) to minimize premature decomposition .

Key Considerations :

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Keep at 2–8°C in airtight, light-resistant containers with inert liners (e.g., PTFE). Avoid contact with metals, amines, or reducing agents, which accelerate decomposition .

- Handling : Use explosion-proof equipment, anti-static tools, and personal protective equipment (PPE), including nitrile gloves and face shields. Conduct small-scale reactions in fume hoods with blast shields .

- Stability Testing : Perform differential scanning calorimetry (DSC) to assess thermal decomposition thresholds and identify safe operating temperatures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR (δ ~ -110 to -120 ppm for ortho-fluorine) and ¹H NMR (aromatic protons at δ ~7.0–7.5 ppm) to confirm substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (expected m/z ~358 for [M+H]⁺) and fragmentation patterns.

- FTIR : Confirm peroxide bond presence (O-O stretch at ~800–900 cm⁻¹) and carbonyl groups (C=O stretch ~1750 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions when using this compound as an initiator in polymerization?

Methodological Answer: A 2³ factorial design evaluates three critical variables: temperature (X₁), peroxide concentration (X₂), and monomer-to-solvent ratio (X₃). Example Design Matrix :

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| X₁ (°C) | 60 | 80 |

| X₂ (mol%) | 1.0 | 2.5 |

| X₃ (v/v) | 1:5 | 1:10 |

Q. Analysis :

Q. What mechanisms underlie the thermal decomposition of this compound, and how do substituents influence its stability compared to other benzoyl peroxides?

Methodological Answer:

-

Mechanism : Homolytic cleavage of the O-O bond generates 2,6-difluorobenzoyloxy radicals, which initiate chain reactions. Fluorine’s electron-withdrawing effect stabilizes radicals, delaying termination .

-

Stability Comparison :

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in different solvent systems?

Methodological Answer:

- Controlled Replication : Standardize solvent purity (e.g., HPLC-grade) and degassing protocols to eliminate dissolved O₂ interference.

- Solvent Parameter Analysis : Correlate reactivity with Kamlet-Taft parameters (polarity, hydrogen-bond donor/acceptor capacity). Polar aprotic solvents (e.g., DMF) enhance radical stability, while protic solvents (e.g., MeOH) accelerate termination .

- Theoretical Validation : Apply density functional theory (DFT) to model solvent-peroxide interactions and predict activation energies .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to optimize geometry and calculate bond dissociation energies (BDEs) for the O-O bond. Compare with experimental DSC data.

- Molecular Dynamics (MD) : Simulate decomposition pathways in explicit solvents (e.g., toluene vs. acetonitrile) to assess solvent effects on radical diffusion.

- Software Tools : Gaussian, ORCA, or VASP for quantum mechanics; GROMACS for MD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.